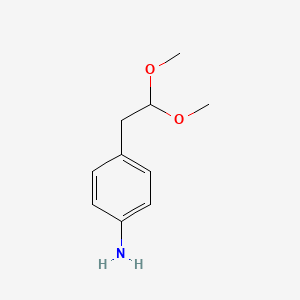

4-(2,2-Dimethoxyethyl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2,2-dimethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBZWCYAQYHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592560 | |

| Record name | 4-(2,2-Dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392630-73-8 | |

| Record name | 4-(2,2-Dimethoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 4 2,2 Dimethoxyethyl Aniline

Chemical Reactions Involving the Aniline (B41778) Moiety

The aniline functional group is a versatile platform for a range of chemical reactions, enabling the synthesis of more complex molecular architectures.

While aniline itself is an electron-rich aromatic ring, making it less susceptible to traditional nucleophilic aromatic substitution (SNAr), its derivatives can participate in such reactions under specific conditions. Generally, SNAr reactions require an aromatic ring to be substituted with strong electron-withdrawing groups, which is not the case for 4-(2,2-dimethoxyethyl)aniline. libretexts.orgiscnagpur.ac.in However, the amino group can act as a nucleophile in substitution reactions with highly activated aryl halides. mdpi.com For instance, aniline derivatives can react with compounds like 2,4-dinitrofluorobenzene. libretexts.org More advanced methods, such as cation radical-accelerated SNAr, have been developed for the amination of alkoxyarenes, expanding the scope of these reactions to less activated systems. osti.gov

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl compound and an amine into a more substituted amine. numberanalytics.com In the context of this compound, the primary amine can react with aldehydes or ketones to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org

A notable application is the double reductive alkylation of anilines. beilstein-journals.orgnih.gov For example, the reaction of an aniline with a benzaldehyde (B42025), followed by the introduction of 2,2-dimethoxyacetaldehyde (B46314) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), yields N-benzyl-N-(2,2-dimethoxyethyl)aniline derivatives. beilstein-journals.orgnih.govbeilstein-journals.org This one-pot procedure is efficient for creating precursors for further cyclization reactions. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Yield | Reference |

| Aniline | Benzaldehyde, 2,2-Dimethoxyacetaldehyde | NaBH(OAc)3 | N-Benzyl-N-(2,2-dimethoxyethyl)aniline | Good to Excellent | beilstein-journals.orgnih.gov |

| 4-chloroaniline | Benzaldehyde, 2,2-Dimethoxyacetaldehyde | NaBH(OAc)3 | N-Benzyl-N-(2,2-dimethoxyethyl)-4-chloroaniline | 88% | beilstein-journals.org |

| 4-methoxyaniline | Benzaldehyde, 2,2-Dimethoxyacetaldehyde | NaBH(OAc)3 | N-Benzyl-N-(2,2-dimethoxyethyl)-4-methoxyaniline | 69% | beilstein-journals.org |

This table showcases examples of double reductive amination reactions involving aniline derivatives.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

The Pomeranz-Fritsch-Bobbitt (PFB) reaction is a modification of the classic Pomeranz-Fritsch reaction used to synthesize 1,2,3,4-tetrahydroisoquinolines (THIQs). beilstein-journals.org The Bobbitt modification involves the reduction of an intermediate iminoacetal to an aminoacetal, which is then cyclized under milder acidic conditions than the original method. beilstein-journals.orgnih.gov

N-Aryl-N-(2,2-dimethoxyethyl)amines, synthesized via reductive amination, are key substrates for the PFB reaction. beilstein-journals.org Treatment of these aminoacetals with acids like perchloric acid (HClO4) or hydrochloric acid (HCl) induces cyclization to form the THIQ ring system. beilstein-journals.orgnih.govbeilstein-journals.org The choice of acid and the electronic nature of the substituents on the aniline ring can influence the reaction's success and regioselectivity. beilstein-journals.orgresearchgate.net

| Precursor | Acid | Product | Reference |

| N-Benzyl-N-(2,2-dimethoxyethyl)aniline | 70% HClO4 | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | beilstein-journals.orgnih.govbeilstein-journals.org |

| N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)aniline | 6 M HCl | 2-(4-Chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline | beilstein-journals.org |

This table illustrates the cyclization of N-substituted this compound derivatives via the Pomeranz-Fritsch-Bobbitt reaction.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. pharmaguideline.com this compound can be utilized in the synthesis of indole derivatives. While the classic Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone, other methods can employ aniline derivatives. pharmaguideline.com

One such approach is a multicomponent reaction, like the Ugi-tetrazole reaction, followed by cyclization. semanticscholar.orgresearchgate.net In this strategy, an aniline, an isocyanide, an aldehyde (such as 2,2-dimethoxyacetaldehyde), and an azide (B81097) source react to form a tetrazole-containing intermediate. semanticscholar.orgresearchgate.net Subsequent acid-mediated cyclization of this intermediate, which incorporates the this compound backbone, can lead to the formation of 2-tetrazolo substituted indoles. semanticscholar.orgresearchgate.net Another method involves the reductive alkylation of a substituted aniline with dimethoxyacetaldehyde, followed by N-acylation and a titanium tetrachloride (TiCl4)-mediated indolization, following the Sundberg procedure. sci-hub.se

The aniline moiety of this compound can be incorporated into other heterocyclic systems like thiazoles and tetrazoles.

Thiazole (B1198619) Derivatives: The synthesis of thiazoles often involves the Hantzsch reaction, where an α-haloketone reacts with a thiourea (B124793) or thioamide. jpionline.org While not a direct reaction of this compound, its amino group can be part of a more complex starting material for such syntheses. For instance, an aniline derivative can be converted into a thiourea, which then undergoes cyclization. nih.govekb.egmdpi.com Alternatively, the amino group can be used to form Schiff bases with aldehydes, which are then used to synthesize 2-amino substituted thiazole derivatives. jpionline.org

Tetrazole Derivatives: Tetrazoles are typically synthesized via the [3+2] cycloaddition of an azide with a nitrile or through multicomponent reactions. medipol.edu.trnih.gov Aniline derivatives are key components in the synthesis of tetrazoles. medipol.edu.tr For example, an aniline can be converted into an imine by reacting with an aldehyde. medipol.edu.tr The resulting imine can then react with sodium azide in a cyclization reaction to form the tetrazole ring. medipol.edu.tr The Ugi-tetrazole reaction, as mentioned previously, also provides a route to tetrazole derivatives starting from anilines. semanticscholar.orgresearchgate.net

Cyclization Reactions for Heterocycle Formation

Reactions of the Dimethoxyethyl Side Chain

The dimethoxyethyl group is a key functional feature of this compound, primarily serving as a masked aldehyde. This latent functionality can be revealed under specific reaction conditions, enabling subsequent transformations.

The acetal (B89532) group of this compound is stable under neutral or basic conditions but can be hydrolyzed in the presence of aqueous acid. ambeed.com This reaction deprotects the aldehyde, yielding 4-aminophenylacetaldehyde. The hydrolysis process is reversible, and driving the reaction to completion often involves the use of excess water. organicchemistrytutor.com

Once the aldehyde is unmasked, it can participate in various condensation reactions. For instance, it can react with amines to form imines or with active methylene (B1212753) compounds in aldol-type condensations. These subsequent reactions are pivotal in the construction of more complex molecular architectures.

The dimethoxyethyl group itself serves as a stable precursor to the corresponding aldehyde. This protection strategy is crucial in multi-step syntheses where the presence of a free aldehyde would interfere with earlier reaction steps. The conversion to the aldehyde is typically achieved through acid-catalyzed hydrolysis. ambeed.comorganicchemistrytutor.comyoutube.com The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a second methanol molecule yields the final aldehyde product. youtube.com

Research has shown that this transformation is a key step in the synthesis of various heterocyclic compounds. For example, the in situ generated aldehyde from an N-substituted this compound derivative can undergo intramolecular cyclization to form indole structures. nih.gov

Derivatization for Structure-Activity Relationship Studies

The ability to modify both the aniline nitrogen and the phenyl ring of this compound is crucial for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry and materials science for optimizing the biological activity or physical properties of a lead compound. nih.gov

The nitrogen atom of the aniline group is nucleophilic and can undergo a variety of reactions. stackexchange.com These modifications are essential for building diverse molecular libraries for SAR analysis. uea.ac.uk

Alkylation: The aniline nitrogen can be alkylated using various alkylating agents. For instance, reductive amination with aldehydes is a common method. A study demonstrated the double reductive amination of aniline with benzaldehyde and subsequently with 2,2-dimethoxyacetaldehyde to yield N-benzyl-N-(2,2-dimethoxyethyl)aniline. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This reaction is often carried out in the presence of a reducing agent like sodium triacetoxyborohydride. beilstein-journals.orgbeilstein-journals.org

Acylation: The aniline can be acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce specific functionalities. stackexchange.com For example, reaction with trifluoroacetic anhydride (B1165640) has been used to produce the corresponding N-trifluoroacetyl derivative. sci-hub.se

Formation of Heterocycles: The aniline nitrogen can be incorporated into heterocyclic rings. For example, it can participate in Ugi multicomponent reactions, which involve an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to form α-acetamido carboxamides. researchgate.netthieme-connect.de

Table 1: Examples of Aniline Nitrogen Modification Reactions

| Reactant(s) | Reagent/Catalyst | Product | Reference(s) |

|---|---|---|---|

| Benzaldehyde, 2,2-dimethoxyacetaldehyde | NaBH(OAc)₃ | N-Benzyl-N-(2,2-dimethoxyethyl)aniline | beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org |

| Trifluoroacetic anhydride | Triethylamine | 2-{4-[(2,2-Dimethoxyethyl)-(2,2,2-trifluoroacetyl)amino]phenyl}ethanesulfonic acid isopropyl ester | sci-hub.se |

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. stackexchange.com The amino group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the dimethoxyethyl group, substitutions occur at the positions ortho to the amino group.

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions or side reactions. stackexchange.com To control the reaction and achieve mono-substitution, the amino group is often protected, typically by acylation, which moderates its activating effect. stackexchange.com

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, allowing for further functionalization.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are standard electrophilic substitution reactions, they can be complicated by the Lewis acid catalyst complexing with the basic aniline nitrogen. chemistrysteps.com

A study on the Pomeranz–Fritsch–Bobbitt reaction for synthesizing tetrahydroisoquinolines involved precursors with various substituents on the aniline ring, such as chloro and bromo groups, highlighting the possibility of substitution on the phenyl ring. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(2,2-Dimethoxyethyl)aniline. scispace.com By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, specific signals corresponding to the aromatic protons, the amine protons, and the protons of the dimethoxyethyl side chain are expected. The aromatic protons typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic (CH₂) and acetal (B89532) (CH) protons will show distinct splitting patterns based on their neighboring protons. The methoxy (B1213986) (OCH₃) protons are expected to appear as a sharp singlet, while the amine (NH₂) protons often present as a broad singlet. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. sci-hub.se For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the substituted phenyl ring and the two carbons of the ethyl chain, plus the two equivalent methoxy carbons. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituent on the aromatic ring. hmdb.ca The acetal carbon (CH(OCH₃)₂) typically appears around 100-110 ppm, while the methoxy carbons are found further upfield, generally in the 50-60 ppm range. rsc.org

| Table 1: Predicted NMR Data for this compound | ||

|---|---|---|

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to NH₂) | ~6.6 (d) | ~115 |

| Aromatic CH (ortho to CH₂) | ~7.0 (d) | ~130 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-CH₂ | - | ~130 |

| -CH₂- | ~2.8 (d) | ~40 |

| -CH(OCH₃)₂ | ~4.5 (t) | ~104 |

| -OCH₃ | ~3.3 (s) | ~54 |

| -NH₂ | ~3.6 (s, broad) | - |

Note: Data are estimated based on typical chemical shift values for analogous functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₁₀H₁₅NO₂, corresponding to a molecular weight of 181.23 g/mol . In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 182.2.

The fragmentation of the molecular ion under techniques like electron ionization (EI) or collision-induced dissociation (CID) provides a characteristic fingerprint. libretexts.orgscienceready.com.au For this compound, key fragmentation pathways include:

Loss of a methoxy group (-•OCH₃): This results in a prominent fragment ion at m/z 150.

Cleavage of the acetal: Loss of the •CH(OCH₃)₂ radical can lead to a fragment at m/z 106.

Benzylic cleavage: The cleavage of the C-C bond between the aromatic ring and the ethyl side chain is a common pathway for alkylbenzenes, generating a stable tropylium-like ion or a substituted benzylic cation. miamioh.edu

Loss of the entire side chain: This would result in a fragment corresponding to the aniline (B41778) radical cation at m/z 92.

| Table 2: Predicted Mass Spectrometry Fragments for this compound | |

|---|---|

| m/z | Predicted Fragment Identity |

| 181 | [M]⁺ (Molecular Ion) |

| 150 | [M - •OCH₃]⁺ |

| 106 | [M - •CH(OCH₃)₂]⁺ |

| 92 | [C₆H₄NH₂]⁺• |

| 75 | [CH(OCH₃)₂]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

HPLC is a standard technique for the analysis of non-volatile organic compounds like aromatic amines. thermofisher.com A reversed-phase HPLC method is typically suitable for this compound. Method development involves optimizing the stationary phase, mobile phase, and detection parameters to achieve efficient separation and sensitive detection. tandfonline.com

A representative method would utilize a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to ensure good peak shape and resolution. tandfonline.com Detection is commonly performed using a UV detector, set to a wavelength where the aniline chromophore exhibits strong absorbance, typically around 240-280 nm.

| Table 3: Representative HPLC Method Parameters | |

|---|---|

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) tandfonline.com |

| Mobile Phase | A: Acetonitrile/Methanol B: Aqueous Phosphate Buffer (pH 6-7) tandfonline.com |

| Elution | Gradient elution tandfonline.com |

| Flow Rate | 0.8 - 1.0 mL/min tandfonline.com |

| Detection | UV at ~240 nm tandfonline.com |

| Temperature | 35 °C tandfonline.com |

Direct analysis of anilines by GC can be challenging due to their polarity and potential for peak tailing. thermofisher.com Therefore, a derivatization step is often employed to convert the primary amine into a less polar, more volatile derivative, making it more amenable to GC analysis. nih.gov

Common derivatization strategies for primary amines include acylation or silylation. For this compound, the amino group can be readily acetylated using acetic anhydride (B1165640) or derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride or pentafluorobenzaldehyde (B1199891) to form a stable, volatile product. nih.govnih.gov This derivative can then be analyzed by GC-MS, which provides excellent separation and definitive identification based on both retention time and mass spectrum. mdpi.com The GC separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. cambridge.org This technique can determine exact bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. rsc.org

A literature search did not yield a published crystal structure specifically for this compound. However, crystal structures for numerous other aniline derivatives have been reported, demonstrating the utility of this technique for confirming molecular geometry and studying solid-state packing effects in this class of compounds. scispace.comnih.gov If a suitable single crystal of this compound were grown, X-ray diffraction analysis would provide unambiguous confirmation of its covalent structure and spatial configuration.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and reaction energetics. While specific DFT studies on 4-(2,2-Dimethoxyethyl)aniline are not extensively documented in publicly available literature, the principles can be understood by examining research on aniline (B41778) and its derivatives. bohrium.comresearchgate.net

DFT calculations have been instrumental in elucidating the adsorption mechanisms of aniline on various surfaces, which is crucial for applications in catalysis and materials science. nih.gov Studies on the adsorption of aniline on metallic surfaces like ruthenium (Ru) and cobalt (Co) have shown that the molecule can adopt different configurations, influencing the surface coverage and interaction strength. nih.gov

Two primary adsorption configurations are typically observed for aniline on metal surfaces: a "horizontal" configuration where the aromatic ring interacts with the surface, and a "vertical" configuration where the molecule binds through the nitrogen atom of the amine group. nih.gov The adsorption energies for these configurations on Ru and Co surfaces are significant, indicating strong chemisorption. nih.gov

It is anticipated that this compound would exhibit similar adsorption behaviors, with the substituted side chain potentially influencing the preferred orientation and adsorption energy due to steric and electronic effects.

Table 1: Representative Adsorption Energies of Aniline on Metal Surfaces from DFT Calculations

| Surface | Adsorption Configuration | Adsorption Energy (eV) |

|---|---|---|

| Ru(0001) | Horizontal | -3.59 |

| Co(0001) | Horizontal | -3.28 |

| Ru(0001) | Vertical | -2.13 |

Note: Data is for aniline and serves as an illustrative example. nih.gov

DFT is also a powerful tool for mapping reaction pathways and identifying transition states, providing insights into reaction mechanisms and kinetics. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have utilized DFT to map the potential energy surface, identifying various adducts and transition states. mdpi.com

Such analyses for this compound could elucidate its reactivity in various chemical transformations, such as oxidation or electrophilic substitution. The calculations would involve optimizing the geometries of reactants, products, and transition states, and calculating the corresponding energies to determine activation barriers and reaction rates. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and intermolecular interactions of molecules in different environments.

For this compound, MD simulations could be employed to study its behavior in solution, its interaction with polymers or surfaces, and its conformational preferences. The dimethoxyethyl group would be expected to influence its solubility and interactions with polar and non-polar environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. These models are widely used in drug discovery and environmental toxicology.

QSAR studies on aniline derivatives have been successful in predicting properties like lipophilicity. nih.govresearchgate.net These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the property of interest. For a set of 81 aniline derivatives, descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity have been found to be important for modeling lipophilicity. nih.gov

A QSAR model for this compound and related compounds could be developed to predict various properties, such as toxicity or receptor binding affinity, by calculating relevant molecular descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govresearchgate.net

Table 2: Examples of Descriptors Used in QSAR Models for Aniline Derivatives

| Descriptor | Description |

|---|---|

| MLOGP | Moriguchi octanol-water partition coefficient (a measure of lipophilicity) |

| vWV | van der Waals volume (a measure of molecular size) |

| SEigZ | Barysz matrix descriptor (related to molecular topology) |

| Hy | Hydrophilicity factor |

Note: These are general descriptors used for various aniline derivatives. nih.gov

Ligand-Protein Docking Studies in Medicinal Chemistry Contexts

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com

While specific docking studies involving this compound are not published, the general approach can be described. The process involves generating a 3D structure of the ligand and the target protein, and then using a scoring function to evaluate the different possible binding poses. The results can provide insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.govmdpi.com

Given its chemical structure, this compound could be investigated as a potential ligand for various protein targets. Docking studies would be a critical first step in evaluating its potential as a bioactive molecule.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Pharmacologically Active Compounds

The aniline (B41778) functional group is a common feature in many pharmacologically active compounds, often playing a crucial role in binding to biological targets through hydrogen bonding or aromatic interactions. The 4-(2,2-Dimethoxyethyl)aniline structure offers a strategic starting point for creating diverse libraries of molecules for drug discovery programs. The dimethoxyethyl group acts as a latent aldehyde, which can be unmasked under acidic conditions to participate in intramolecular cyclization reactions, a key step in the synthesis of various heterocyclic systems.

Ligands for Specific Receptor Targets

The synthesis of ligands that bind with high affinity and selectivity to specific biological receptors is a cornerstone of modern drug discovery. Aniline derivatives are integral components of ligands designed for various targets, including G-protein coupled receptors (GPCRs) and ion channels.

General synthetic strategies often involve the coupling of a substituted aniline with a heterocyclic or carbocyclic core. For instance, in the development of selective CB2 cannabinoid receptor ligands, anilines are reacted with pyranone intermediates to form 4-oxo-1,4-dihydropyridine scaffolds. Similarly, the synthesis of σ1 receptor ligands has been achieved by constructing 4-(2-aminoethyl)piperidine scaffolds, a process where aniline-derived fragments could be incorporated. The this compound molecule is a suitable candidate for such syntheses, where the aniline nitrogen can be used for nucleophilic substitution or amide coupling reactions to build the final ligand structure. While specific ligands derived directly from this compound are not extensively documented in the cited literature, its structure is amenable to established synthetic routes for creating novel receptor modulators.

Inhibitors of Biological Enzymes (e.g., CDK2)

Enzyme inhibitors are a major class of therapeutic agents, used in treatments for cancer, inflammation, and infectious diseases. Cyclin-dependent kinases (CDKs), particularly CDK2, are critical regulators of the cell cycle, and their inhibition is a validated strategy in oncology.

A common structural motif for CDK inhibitors is the 2-anilinopyrimidine scaffold, which acts as an ATP-competitive inhibitor by occupying the kinase's ATP-binding pocket. The synthesis of these inhibitors typically involves the nucleophilic substitution of a halogenated pyrimidine with a substituted aniline. nih.gov For example, research has led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors with very low nanomolar potency against CDK2. nih.gov

The general synthesis is modular, allowing for various anilines to be incorporated to explore the structure-activity relationship (SAR). This compound can be utilized as the aniline component in these synthetic schemes to generate novel CDK2 inhibitors. The dimethoxyethyl group would offer a unique substitution at the 4-position of the aniline ring, potentially influencing solubility, metabolic stability, and interaction with the solvent-exposed region of the kinase active site. scienceopen.com

Preclinical Biological Activity Investigations

Once synthesized, novel compounds derived from this compound require thorough preclinical evaluation to determine their biological effects. These investigations include assessing their ability to kill cancer cells, inhibit microbial growth, and understanding how their chemical structure relates to their biological activity.

In Vitro Cytotoxicity and Antiproliferative Assays

In vitro assays are fundamental for the initial screening of potential anticancer agents. These tests measure a compound's ability to inhibit the proliferation of or kill cancer cells. The anilino-scaffold is present in numerous cytotoxic compounds. For example, 4-anilinoquinazoline derivatives have been evaluated for their cytotoxicity against human carcinoma cell lines. ijcce.ac.ir

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 4-Anilinoquinazoline | Compound 8a (bearing diethylamine and 4-bromo-2-fluoroaniline) | A431 (Epidermoid Carcinoma) | 2.62 |

| Indolo-pyrazole-thiazolidinone | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 |

| Aniline-Parthenolide Derivative | Aniline Adduct of Parthenolide | MEC1 (Chronic Lymphocytic Leukaemia) | 8.1 |

| Pyrazolo[3,4-d]pyrimidine | Compound 15 | MCF-7 (Breast Cancer) | 0.14 |

Antimicrobial and Antifungal Evaluations

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial and antifungal agents. Aniline derivatives have been explored for this purpose. For instance, novel 4-anilinoquinazoline derivatives have been synthesized and screened for their activity against various bacterial and fungal strains. nih.govresearchgate.net

These studies typically use methods like microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below from studies on related aniline compounds showcases the potential for this chemical class to yield effective antimicrobial agents. Derivatives of this compound could be synthesized and tested in similar assays to discover new antibacterial and antifungal leads. ekb.eg

| Compound Class | Microorganism | Activity Measurement | Result |

|---|---|---|---|

| 4-Anilinoquinazoline | Escherichia coli | MIC (µg/mL) | 32 |

| 4-Anilinoquinazoline | Staphylococcus aureus | MIC (µg/mL) | 64 |

| 4-Anilinoquinazoline | Bacillus subtilis | MIC (µg/mL) | 64 |

| 4-Anilinoquinazoline | Candida albicans | MIC (µg/mL) | > 128 (low activity) |

| N,N'-(diaroyl)-4,4'-methylenedianiline | Staphylococcus aureus | Inhibition Zone (mm) | 18 |

| N,N'-(diaroyl)-4,4'-methylenedianiline | Aspergillus niger | Inhibition Zone (mm) | 15 |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. These studies involve synthesizing a series of analogues by systematically modifying different parts of the molecule and assessing how these changes affect biological activity. For compounds containing an aniline moiety, SAR exploration often focuses on several key areas:

Substitution on the Phenyl Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents on the aniline's phenyl ring can dramatically influence binding affinity and selectivity. For instance, in 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors, substitutions on the aniline ring are crucial for potency. nih.gov

The "Address" Moiety: In the context of a larger molecule, the aniline fragment often serves as the "message" that interacts with the target, while the rest of the molecule acts as the "address" that confers selectivity. SAR studies on 4-anilidopiperidine analogues, for example, have shown that while the anilidopiperidine core provides affinity for opioid receptors, modifications to the N-substituent of the piperidine ring modulate the activity and selectivity. nih.gov

For derivatives of this compound, SAR studies could involve modifying the aniline ring with additional substituents, altering the linker attached to the aniline nitrogen, and chemically transforming the dimethoxyethyl group after its unmasking to an aldehyde. Such studies would be critical to enhancing the bioactivity of any promising initial hits. scilit.comnih.gov

Prodrug Design and Bioprecursor Synthesis

The application of this compound in medicinal chemistry is centered on its function as a bioprecursor, a compound that is converted into a biologically active molecule through metabolic or chemical processes. While not a prodrug in the classical sense of being converted into an active drug within the body, it serves as a stable precursor in the synthesis of molecules with therapeutic potential. This approach is particularly valuable in the construction of nitrogen-containing heterocyclic compounds, a class of molecules renowned for their diverse pharmacological activities.

One of the most prominent applications of this compound as a bioprecursor is in the Pictet-Spengler reaction. This powerful chemical reaction is a cornerstone in the synthesis of a wide array of alkaloids and related compounds, including β-carbolines and tetrahydroisoquinolines. These molecular scaffolds are present in numerous natural products and synthetic drugs with activities ranging from anti-cancer to anti-viral and neurological effects.

In a typical synthetic route, this compound is first modified, for instance, by attaching a suitable side chain to the amino group. The crucial step then involves the acid-catalyzed hydrolysis of the dimethoxy acetal (B89532) to generate the reactive intermediate, 4-aminophenylacetaldehyde, in situ. This transiently formed aldehyde then readily undergoes an intramolecular cyclization, the Pictet-Spengler reaction, to yield the desired heterocyclic ring system. This strategy of generating the reactive species just before it is needed is a key advantage, as it circumvents issues related to the instability of the free aldehyde.

Detailed Research Findings

Research in this area has focused on leveraging the unique properties of this compound to access novel heterocyclic compounds with potential therapeutic applications. The following table summarizes representative findings from synthetic studies utilizing this bioprecursor approach.

| Starting Material | Reaction Type | Key Intermediate | Final Product Class | Potential Biological Activity |

|---|---|---|---|---|

| N-Substituted this compound | Acid-catalyzed deprotection followed by Pictet-Spengler reaction | N-Substituted 4-aminophenylacetaldehyde | Tetrahydro-β-carbolines | Anticancer, Antiviral, Neurological |

| This compound | Condensation with a chiral auxiliary followed by cyclization | Chiral iminium ion | Enantiomerically pure Tetrahydroisoquinolines | Cardiovascular, Antidepressant |

| Derivatives of this compound | Multi-component reactions | In situ generated aldehyde | Diverse complex heterocycles | Broad-spectrum pharmacological screening |

The ability to generate the reactive 4-aminophenylacetaldehyde intermediate under controlled conditions has enabled the synthesis of libraries of complex molecules for drug discovery programs. The versatility of the aniline nitrogen and the reactive aldehyde allows for the introduction of a wide range of substituents, leading to a diverse set of final compounds that can be screened for various biological activities.

In essence, this compound acts as a masked bioprecursor that can be strategically unveiled to participate in intricate chemical transformations. This characteristic makes it an invaluable tool for medicinal chemists in the quest for new and effective therapeutic agents. The research findings consistently highlight its role in facilitating the synthesis of complex molecular architectures that are otherwise challenging to access, thereby expanding the chemical space available for drug discovery.

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers for Polymer Synthesis

The presence of the primary amine group on the aromatic ring makes 4-(2,2-Dimethoxyethyl)aniline a suitable monomer for various polymerization reactions, including oxidative polymerization and polycondensation. The dimethoxyethyl group offers a latent aldehyde functionality that can be deprotected under acidic conditions, providing a secondary pathway for post-polymerization modification or for directing specific polymer architectures.

The incorporation of this compound into polymer backbones can lead to materials with tailored thermal, mechanical, and electronic properties. For instance, it can be employed in the synthesis of polyanilines, a class of conducting polymers, through oxidative polymerization. The substituent on the aniline (B41778) ring is known to influence the properties of the resulting polymer. While specific studies on poly(this compound) are not prevalent in the reviewed literature, the principles of aniline polymerization suggest that the dimethoxyethyl group could enhance the solubility of the resulting polymer in common organic solvents, a common challenge in the processing of polyaniline.

Furthermore, this monomer can be utilized in the synthesis of high-performance polymers such as polyimides and polyamides. These materials are renowned for their exceptional thermal stability and mechanical strength. The general synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. Amino-terminated aniline oligomers have been successfully used to create electroactive polyimides, suggesting that aniline derivatives like this compound could be valuable as monomers or as end-capping agents to control molecular weight and introduce specific functionalities. ysu.am

The properties of such polymers can be systematically tuned by copolymerizing this compound with other diamines or by varying the dianhydride comonomer. The resulting polymers could exhibit a combination of high thermal resistance and tunable electronic properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomers | Potential Properties |

| Substituted Polyaniline | This compound | Enhanced solubility, electroactivity |

| Polyimide | This compound, Pyromellitic dianhydride | High thermal stability, film-forming capability |

| Polyamide | This compound, Adipoyl chloride | Good mechanical strength, processability |

While direct experimental evidence for the use of this compound in dendrimer or hyperbranched polymer synthesis is scarce in the current literature, its molecular structure suggests potential applicability. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The synthesis of dendrimers often involves the iterative reaction of monomers with multiple reactive sites. Aniline and its derivatives have been used in the synthesis of dendrimers, often as peripheral functional groups.

The amino group of this compound could be reacted with a multifunctional core molecule in a divergent synthesis approach. Subsequent deprotection of the acetal (B89532) to reveal the aldehyde group could then be used for further branching or for the introduction of surface functionalities.

Hyperbranched polymers, which are similar to dendrimers but are typically more polydisperse and synthesized in a one-pot reaction, could also potentially be synthesized using this monomer. For example, a self-polycondensation reaction could be envisioned where the amino group of one monomer reacts with the latent aldehyde of another, although this would require careful control of reaction conditions to achieve high molecular weights without premature crosslinking.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Aniline and its derivatives are known to participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly. The self-assembly of aniline oligomers into complex hierarchical structures like flower-like architectures has been reported, driven by a combination of hydrogen bonding, hydrophobic forces, and π-π stacking. nih.gov

The this compound molecule possesses both a hydrogen bond donor (the N-H group of the aniline) and potential hydrogen bond acceptors (the oxygen atoms of the dimethoxyethyl group), as well as an aromatic ring capable of π-π stacking. This combination of features suggests its potential to form well-defined supramolecular structures. For example, the conjugation of 4-(1,2-diphenylbut-1-en-1-yl)aniline, a structurally related aniline derivative, has been shown to induce the self-assembly of conjugated molecules into spherical nanoparticles. rsc.org This indicates that the aniline moiety can act as a driver for the organization of larger molecular systems.

The latent aldehyde functionality in this compound could also be exploited in dynamic supramolecular systems, where the reversible formation of imine bonds after deprotection could be used to control the assembly and disassembly of supramolecular structures.

Functional Materials Design and Fabrication

The potential to synthesize electroactive polymers from this compound opens up avenues for its use in the design and fabrication of various functional materials. Electroactive polymers are of significant interest for applications in sensors, electrochromic devices, and organic electronics.

The ability to tailor the properties of polymers derived from this monomer, as discussed in section 7.1.1, is crucial for designing materials with specific functionalities. For instance, by copolymerizing this compound with other monomers, it may be possible to fine-tune the conductivity, redox potentials, and optical properties of the resulting polymers for specific applications. The synthesis of electroactive polyimides from amino-terminated aniline trimers demonstrates a pathway to creating film-forming, high-performance materials with tunable electronic properties. ysu.am

Furthermore, the latent aldehyde group provides a handle for the covalent attachment of these polymers to surfaces or for the integration of other functional moieties after the initial polymer fabrication. This could be particularly useful in the development of chemical sensors, where the polymer's electronic properties change upon interaction with an analyte, and the surface chemistry can be tailored for specific analyte recognition.

Environmental and Green Chemistry Considerations

Development of Sustainable Synthetic Routes

The synthesis of substituted anilines traditionally involves methods that may utilize hazardous solvents, stoichiometric reagents, or heavy metal catalysts, posing significant environmental and safety concerns. Green chemistry seeks to redesign these synthetic pathways to be safer, more efficient, and less polluting.

A primary goal in green synthesis is the reduction or elimination of volatile and toxic organic solvents. For compounds structurally related to 4-(2,2-Dimethoxyethyl)aniline, several promising strategies have emerged.

Solvent-Free Synthesis: Solvent-free reaction conditions represent an ideal in green chemistry, minimizing waste and often increasing reaction rates due to higher reactant concentrations. nih.gov Methodologies applicable to aniline (B41778) derivatives include heating a mixture of reactants without any medium, a technique that is operationally simple and can lead to excellent yields with straightforward work-up procedures. nih.gov For instance, the synthesis of various aniline-based compounds has been successfully performed under solvent-free conditions, sometimes facilitated by a recyclable catalyst. rsc.orgnih.govrsc.org This approach avoids the environmental burden associated with solvent purchase, purification, and disposal.

Green Solvent Alternatives: When a solvent is necessary, replacing conventional hazardous solvents with greener alternatives is a crucial step.

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly desirable medium for organic synthesis. mdpi.com Recent advancements have demonstrated the feasibility of synthesizing primary aniline derivatives in aqueous media, offering a significant improvement in the environmental profile of the process. nih.gov

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. Brönsted acidic ionic liquids, for example, have been used effectively in the synthesis of aniline-based molecules in both aqueous and solvent-free systems. nih.gov

Other Green Solvents: Bio-derived solvents and other low-impact media, such as propane-1,2-diol, are also being explored for syntheses of related aromatic compounds, aiming to replace more hazardous options like dimethylformamide (DMF) or chlorinated hydrocarbons. mdpi.com

| Approach | Description | Key Advantages | Applicability to this compound Synthesis |

|---|---|---|---|

| Solvent-Free Reactions | Conducting synthesis by heating neat reactants, often without a catalyst. nih.gov | Eliminates solvent waste, high reaction efficiency, operational simplicity. | Potentially high, for steps involving the reaction of an aniline precursor with another reactant. |

| Aqueous Media | Using water as the reaction solvent. mdpi.com | Non-toxic, non-flammable, inexpensive, widely available. | Feasible for reactions where reactants have sufficient water solubility or with the aid of phase-transfer catalysts. |

| Ionic Liquids | Utilizing ILs as recyclable solvents and/or catalysts. nih.gov | Low volatility, high thermal stability, tunable properties, potential for reuse. | Applicable for promoting reactions like alkylations or condensations in a more controlled and sustainable manner. |

Catalysts are fundamental to chemical synthesis, but their environmental impact can be substantial. Green catalyst design focuses on using non-toxic materials, improving catalyst longevity and recyclability, and replacing stoichiometric reagents with catalytic alternatives.

Catalyst-Free Methodologies: The most sustainable approach is to design reactions that proceed efficiently without any catalyst. For the synthesis of certain substituted anilines, catalyst- and additive-free methods have been developed that rely on the intrinsic reactivity of the starting materials under specific thermal conditions. beilstein-journals.org

Heterogeneous Catalysis: Solid-supported catalysts are advantageous because they can be easily filtered from the reaction mixture and reused over multiple cycles, which significantly reduces waste and cost. semanticscholar.org For aniline synthesis, this could involve using functionalized silica or alumina as supports for active catalytic species. mdpi.com

Brönsted Acidic Ionic Liquids: As mentioned, certain ionic liquids can function as powerful and recyclable catalysts. rsc.orgnih.govrsc.org They offer an alternative to corrosive and difficult-to-handle mineral acids, promoting reactions like the Friedel-Crafts reaction under milder and often solvent-free conditions. rsc.orgrsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While not yet widely reported for the direct synthesis of complex anilines like this compound, the potential for using enzymes like transaminases to introduce the amino group onto an aromatic ring represents a future frontier in green synthesis.

| Catalyst Type | Principle | Environmental Benefit |

|---|---|---|

| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). semanticscholar.org | Easy separation and recyclability, minimizing catalyst leaching and waste generation. |

| Recyclable Homogeneous Catalysts | Catalyst is in the same phase but can be recovered (e.g., ionic liquids). nih.gov | Combines high activity of homogeneous catalysts with the reusability of heterogeneous ones. |

| Catalyst-Free Systems | Reaction proceeds under thermal or other activation without a catalyst. nih.govbeilstein-journals.org | Eliminates all catalyst-related toxicity, cost, and waste. |

Degradation Pathways and Fate in the Environment

Understanding how this compound behaves and breaks down in the environment is critical for assessing its ecological risk. The environmental fate of a chemical is determined by its susceptibility to biotic (biodegradation) and abiotic degradation processes.

Biodegradation: Microbial degradation is a primary mechanism for the removal of aniline and its derivatives from soil and water. Various bacterial strains have been identified that can utilize substituted anilines as their sole source of carbon and nitrogen. nih.govnih.govresearchgate.net

Degradation Pathway: A common initial step in the aerobic biodegradation of anilines is the oxidation of the aromatic ring by an enzyme called aniline dioxygenase. This typically forms a substituted catechol. nih.govnih.gov The catechol intermediate is then further degraded via ring-cleavage pathways (ortho- or meta-cleavage), breaking down the aromatic structure into smaller molecules that can enter central metabolic pathways. nih.govsemanticscholar.org

Influence of Substituents: The structure of the substituent group significantly affects biodegradability. While many chlorinated anilines are readily degraded, some substituents can hinder microbial attack. For example, one microbial strain capable of degrading multiple halo-anilines could not metabolize 4-methoxyaniline, suggesting that the methoxy (B1213986) group may inhibit the initial enzymatic oxidation. nih.gov The biodegradability of the 4-(2,2-Dimethoxyethyl) group would similarly depend on its susceptibility to enzymatic cleavage by soil and water microorganisms.

Metabolic Intermediates: The biodegradation process can lead to the formation of various intermediate compounds. For example, a consortium of Bacillus species degrading aniline was found to produce intermediates such as 1,4-benzenediol. researchgate.net Complete mineralization results in the conversion of the organic compound to carbon dioxide, water, and inorganic ions.

Green Analytical Methodologies

Monitoring the presence and concentration of this compound in environmental samples or during industrial processes requires analytical methods. Green analytical chemistry aims to make these methods safer and more sustainable.

Sustainable Sample Preparation: Sample preparation is often the most resource-intensive step in an analytical procedure. Green approaches focus on miniaturization and reducing solvent use.

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is used to adsorb analytes directly from a sample matrix, such as water. mdpi.com The analytes are then thermally desorbed into a gas chromatograph for analysis.

Liquid-Phase Microextraction (LPME): This technique uses microliter volumes of solvent to extract analytes, drastically reducing the consumption of organic solvents compared to traditional liquid-liquid extraction. mdpi.com

On-Line Solid-Phase Extraction (SPE): By fully automating the extraction and concentration of analytes from water samples directly onto an HPLC system, on-line SPE saves time, minimizes manual handling of solvents, and reduces waste. thermofisher.com

Greener Separation Techniques: Chromatography is a primary tool for analyzing aniline derivatives. Greening these techniques involves modifying the mobile phases and operating conditions.

Green Gas Chromatography (GC): A significant green improvement in GC is the substitution of the scarce and expensive carrier gas helium with hydrogen, which can be generated on-site from water. mdpi.com

Green High-Performance Liquid Chromatography (HPLC): Since anilines are well-suited for HPLC analysis without the need for derivatization, this technique is often preferred over GC. thermofisher.com Greening HPLC involves replacing toxic and flammable organic solvents like acetonitrile and methanol (B129727) with more benign alternatives such as water, ethanol, or even supercritical CO₂. mdpi.com

| Technique | Green Principle | Application for this compound |

|---|---|---|

| Solid-Phase Microextraction (SPME) | Solvent-free sample preparation. mdpi.com | Extraction from water samples prior to GC-MS analysis. |

| On-Line SPE-HPLC | Automated, low-solvent extraction and analysis. thermofisher.com | Sensitive determination in drinking and environmental waters. |

| Green Liquid Chromatography | Use of non-toxic mobile phases (e.g., water/ethanol). mdpi.com | Separation and quantification with reduced environmental impact. |

| Hydrogen Carrier Gas in GC | Replacing helium with a renewable resource. mdpi.com | Reduces reliance on a finite resource for GC-based methods. |

Future Research Directions and Translational Potential

Exploration of New Catalytic Systems for Synthesis

The synthesis of substituted anilines and their subsequent transformation into more complex molecules is a cornerstone of modern organic chemistry. Future research will likely focus on developing more efficient, sustainable, and versatile catalytic systems. While traditional methods have been effective, there is a continuous drive towards catalysts that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Transition metal catalysis remains a fertile ground for innovation. Research into catalysts for aniline-aldehyde-alkyne (A³) coupling to produce quinolines has identified several effective systems. chemrevlett.com For instance, various iron(II) and iron(III) sources, with FeCl₃ being optimal, have been used to catalyze this transformation. chemrevlett.com Other promising catalysts include zinc triflate (Zn(OTf)₂) and ytterbium pentafluorobenzoate under solvent-free conditions. chemrevlett.com The exploration of novel N-heterocyclic carbene ligands in conjunction with palladium hydrides also presents an avenue for developing robust catalysts for reactions like dehydrogenation and isomerization. researchgate.net

Future work could focus on adapting these and other catalytic systems for the specific synthesis and functionalization of 4-(2,2-Dimethoxyethyl)aniline. The development of biopolymer-based heterogeneous catalysts, such as piperazine (B1678402) supported in agar–agar gel, offers a green and recyclable option for multicomponent reactions involving anilines. nih.gov These "green" catalysts are inexpensive, metal-free, and can be used in milder solvents like ethanol, contributing to more sustainable chemical processes. nih.gov

Table 1: Promising Catalytic Systems for Aniline-Based Syntheses

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Iron (III) Chloride (FeCl₃) | A³ Coupling for Quinolines | Optimal among various Fe(II) and Fe(III) sources. chemrevlett.com |

| Zinc Triflate (Zn(OTf)₂) | A³ Coupling for Quinolines | Effective under solvent-free conditions. chemrevlett.com |

| Ytterbium Pentafluorobenzoate | A³ Coupling for Quinolines | High conversion efficiency at low catalyst loading (2 mol%). chemrevlett.com |

Advanced Applications in Drug Discovery and Development

Aniline (B41778) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a significant portion of drug candidates due to their versatile chemical handles and ability to interact with biological targets. cresset-group.comdrugdiscoverytrends.com However, the aniline substructure can present challenges, primarily related to metabolic instability. The human liver can metabolize anilines into reactive metabolites that may lead to toxicity, as seen in drugs like acetaminophen. umich.edu

This metabolic concern is a key driver for future research. The this compound scaffold offers a unique starting point for creating novel drug candidates. The dimethoxyethyl group can be chemically modified to fine-tune the compound's pharmacological properties, such as bioavailability, solubility, and receptor selectivity. cresset-group.com A primary goal would be to design derivatives that retain the therapeutic benefits of the aniline core while minimizing metabolic liabilities.

Researchers are actively seeking "aniline replacement" strategies to overcome toxicity issues. cresset-group.com This involves replacing the aniline moiety with other chemical groups that mimic its function without forming harmful metabolites. cresset-group.com For example, researchers at the University of Michigan have developed 1-aminonorbornanes as a safer alternative building block, which, when metabolized, does not produce the harmful byproducts associated with anilines. umich.edu Future work on this compound could involve creating bioisosteres or modifying its structure to block metabolic pathways that lead to toxicity, thereby designing safer and more effective medicines. cresset-group.comumich.edu

Integration with Artificial Intelligence and Machine Learning for Compound Design

Machine learning models, particularly deep learning, can predict molecular properties, screen virtual compound libraries, and even generate entirely new molecular structures with desired characteristics. nih.govmdpi.comspringernature.com For instance, a recurrent neural network (RNN) can be trained on large datasets of known molecules to generate novel, chemically reasonable structures. nih.gov This de novo drug design approach could be used to explore the chemical space around the this compound scaffold, suggesting new derivatives with optimized properties for a specific biological target. mdpi.com

Furthermore, AI can enhance structure-based drug design. Deep learning approaches that utilize the 3D structure of a target protein can facilitate the design of compounds that fit perfectly into the active site, improving potency and selectivity. nih.gov Reinforcement learning, another branch of AI, can be combined with generative models to create a system that not only designs new molecules but also learns from feedback to improve its designs over time. nih.govmdpi.com By applying these computational tools, researchers can more effectively navigate the vast possibilities of chemical modifications to this compound, prioritizing the synthesis of compounds with the highest probability of success.

Table 2: Applications of AI/ML in Compound Design

| AI/ML Technique | Application in Drug Design | Relevance to this compound |

|---|---|---|

| Deep Neural Networks (DNNs) | Molecular property prediction, virtual screening. nih.gov | Predicting the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new derivatives. springernature.com |

| Recurrent Neural Networks (RNNs) | De novo design of novel chemical structures. nih.gov | Generating novel, synthesizable molecules based on the core scaffold. |

| Deep Reinforcement Learning (DRL) | Generates novel molecules and optimizes them based on a scoring function. nih.govmdpi.com | Intelligently designing derivatives with optimized multi-parameter profiles (e.g., potency, safety, solubility). |

Scalable Manufacturing Processes for Industrial Relevance

For any promising compound to move from the laboratory to the marketplace, the development of a scalable, cost-effective, and safe manufacturing process is essential. While specific scalable processes for this compound are not widely published, general principles for the industrial synthesis of substituted anilines can be applied.

Future research in this area will focus on process optimization and intensification. This includes improving reaction efficiency by fine-tuning parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize waste. The transition from batch processing to continuous flow chemistry is a significant trend in pharmaceutical manufacturing. Flow chemistry offers numerous advantages, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput and automation.

The development of robust and recyclable catalysts is also critical for industrial-scale synthesis. nih.gov A catalyst that can be easily separated from the product and reused over many cycles significantly reduces production costs and environmental impact. Research into simplifying synthetic routes is also paramount. A one-step process to create key nitrogen-containing functional groups, for example, can dramatically reduce the cost and complexity of manufacturing pharmaceuticals. drugdiscoverytrends.com Applying these principles to the synthesis of this compound will be crucial for its potential use as a building block in commercially produced fine chemicals and active pharmaceutical ingredients.

Q & A

Q. How can contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。